5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Negishi coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Utilizes palladium catalysts and amines, often in the presence of a base like sodium tert-butoxide.
Negishi Coupling: Employs zinc reagents and palladium catalysts under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield arylated derivatives, while Buchwald-Hartwig amination can produce aminated products.
Scientific Research Applications
5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It can be utilized in the development of organic electronic materials and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the 3,4-dimethyl substitution, which can affect its biological activity and chemical reactivity.
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which can influence its reactivity in substitution reactions and its potential biological activities.
Uniqueness
5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and provide opportunities for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-11-9-8(5)6(2)7(10)4-12-9/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQSPVHMVXGMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(C(=C12)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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